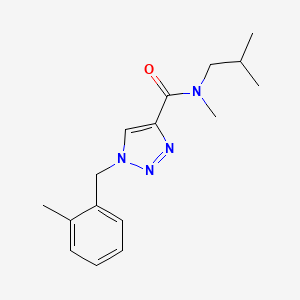
N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as IBMT, is a chemical compound that has gained significant attention in scientific research due to its various properties and potential applications. IBMT is a triazole derivative that has been synthesized through various methods and has shown promising results in various fields of research.
作用机制
The mechanism of action of N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it has been suggested that N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide may exert its effects through the inhibition of various enzymes and signaling pathways. For example, N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cells, protect against oxidative stress-induced damage in neuronal cells, and inhibit the replication of certain viruses. In vivo studies have shown that N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can reduce tumor growth in mice and protect against cerebral ischemia-reperfusion injury in rats.
实验室实验的优点和局限性
One advantage of N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Another advantage is its potential as a multi-target agent, as it has been found to exert its effects through the inhibition of various enzymes and signaling pathways. However, one limitation of N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide. One direction is the further investigation of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is the investigation of its potential as a neuroprotective agent in various models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide and to optimize its pharmacological properties.
合成方法
N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through various methods, including the reaction of N-isobutyl-N-methylamine with 2-methylbenzyl bromide followed by the reaction with sodium azide and copper (I) chloride. Another method involves the reaction of N-isobutyl-N-methylamine with 2-methylbenzyl isocyanate followed by the reaction with sodium azide and copper (I) chloride.
科学研究应用
N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. In addition, N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as a neuroprotective agent, as it has been found to protect against oxidative stress-induced damage in neuronal cells. N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential as an antiviral agent, as it has been found to inhibit the replication of certain viruses.
属性
IUPAC Name |
N-methyl-1-[(2-methylphenyl)methyl]-N-(2-methylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-12(2)9-19(4)16(21)15-11-20(18-17-15)10-14-8-6-5-7-13(14)3/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTMNICKNLMQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)N(C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5129088.png)
![3-isobutyl-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5129094.png)

![8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5129106.png)
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B5129124.png)
![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B5129138.png)
![propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)
![(dicyclopropylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5129153.png)

![N-[(3-methyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5129172.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione](/img/structure/B5129176.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)